4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile
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Overview
Description
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and chlorine atoms in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
- 5-Fluoro-3-phenylindole-2-carbonyl derivatives
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness: 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetonitrile is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H8Cl3FN2 |
---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
2-[4-fluoro-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H8Cl3FN2/c17-11-5-9(6-12(18)15(11)19)10-1-2-13(20)14-8(3-4-21)7-22-16(10)14/h1-2,5-7,22H,3H2 |
InChI Key |
DRPDHCRNYJOGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC#N)F |
Origin of Product |
United States |
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